REACTION_CXSMILES
|
[Cl-].[Al+3].[Cl-].[Cl-].Cl.[OH2:6].[N+]([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)([O-])=O>>[C:12]([C:10]1[CH:15]=[CH:14][C:13]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=[CH:12][CH:11]=1)(=[O:6])[CH2:11][CH2:10][CH2:15][CH3:14] |f:0.1.2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
three
|
Quantity
|
5 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=CC=C1
|
Name
|
n-valeric acid chloride
|
Quantity
|
482.5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=CC=C1
|
Name
|
|
Quantity
|
1.3 L
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
1.5 L
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred under water-
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
CUSTOM
|
Details
|
to give a solution
|
Type
|
ADDITION
|
Details
|
was dropwise added
|
Type
|
CUSTOM
|
Details
|
over 2 hours
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
STIRRING
|
Details
|
the resulting mixture was stirred for one hour as it
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
Thereafter it was stirred at 40°-45° C for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to 20° C
|
Type
|
CUSTOM
|
Details
|
Precipitated crystal
|
Type
|
CUSTOM
|
Details
|
was separated by filtration
|
Type
|
DISTILLATION
|
Details
|
Nitrobenzene was distilled off from nitrobenzene layer by distillation under a reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give an additional crystal
|
Type
|
CUSTOM
|
Details
|
Both the crystals were recrystallized from ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 881 g |
Name
|
|
Type
|
product
|
Smiles
|
C(CCCC)(=O)C1=CC=C(C=C1)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |